2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol
Description
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol is a cyclopentanol derivative featuring a methyl-substituted pyridinylamino group at the 2-position. The pyridinyl group contributes to electron-rich coordination sites, while the hydroxyl group on the cyclopentanol ring enhances polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[methyl-(4-methylpyridin-2-yl)amino]cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-7-13-12(8-9)14(2)10-4-3-5-11(10)15/h6-8,10-11,15H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGQCPXQBJVDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C)C2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of 4-methyl-2-aminopyridine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanols and pyridines.
Scientific Research Applications
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of inducible nitric oxide synthase (iNOS) by binding to the enzyme’s active site, thereby preventing the production of nitric oxide. This inhibition can lead to anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues in Coordination Chemistry
A closely related compound, chlorido(4-methylpyridin-2-amine-κN1)-(2-{[(4-methylpyridin-2-yl)imino-κN]methyl}phenolato-κO)copper(II), demonstrates the role of pyridinylamino groups in metal coordination. In this Cu(II) complex, the pyridinylamine ligand facilitates a distorted tetrahedral geometry around the Cu center, with coordination involving phenolic oxygen and pyridinyl nitrogen atoms. Notably, the non-coordinated pyridinyl groups in the ligand highlight steric and electronic selectivity, which may contrast with the target compound’s behavior in similar environments .
Key Differences:
- Steric Effects: The cyclopentanol backbone introduces greater rigidity compared to the flexible methylene linker in the Cu(II) ligand.
Substituent-Driven Property Modifications
4-Methyl-1-phenylpentan-2-ol (CAS 7779-78-4) shares a hydroxyl group but replaces the pyridinylamino moiety with a benzyl group.
- Hydrophobicity: The phenyl group in 4-methyl-1-phenylpentan-2-ol increases lipophilicity (clogP ≈ 2.8) compared to the more polar pyridinylamino group in the target compound (predicted clogP ≈ 1.2).
- Reactivity: The absence of a nitrogen heterocycle limits coordination capabilities but enhances stability under acidic conditions .
Heterocyclic Derivatives
Famotidine derivatives (e.g., CAS 107880-74-0) feature thiazole and sulfonamide groups instead of pyridinylamino motifs. These differences impact both chemical and pharmacological profiles:
- Electron Density: Thiazole rings offer sulfur-based electron donation, contrasting with the pyridine’s nitrogen lone pairs.
- Biological Activity: Famotidine derivatives target histamine receptors, whereas the target compound’s bioactivity (if any) remains unexplored in the literature .
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Coordination Behavior | Predicted clogP |
|---|---|---|---|---|
| 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol | C₁₂H₁₈N₂O | Cyclopentanol, pyridinylamino | Potential O/N donor sites | 1.2 |
| Chlorido(4-methylpyridin-2-amine)copper(II) | C₁₄H₁₅ClCuN₃O | Phenolato, pyridinylimino | Distorted tetrahedral Cu(II) | N/A |
| 4-Methyl-1-phenylpentan-2-ol | C₁₂H₁₈O | Benzyl, hydroxyl | Non-coordinating | 2.8 |
| Famotidine derivative (CAS 107880-74-0) | C₈H₁₂N₄O₂S₂ | Thiazole, sulfonamide | S/N donor sites | -0.5 |
Biological Activity
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentane ring and a pyridine derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C12H16N2O
- Molecular Weight : 206.28 g/mol
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Research indicates that it can inhibit the activity of inducible nitric oxide synthase (iNOS), which plays a significant role in inflammatory responses. The inhibition occurs through competitive binding at the enzyme's active site, leading to decreased production of nitric oxide (NO), a key mediator in inflammation .
Biological Activities
- Anti-inflammatory Effects :
- Enzyme Inhibition :
-
Potential Pharmacological Applications :
- Its properties suggest applications in treating conditions associated with excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (nM) | Notes |
|---|---|---|---|
| 2-Amino-4-methylpyridine | Structure | 6 (murine NOS II) | Potent inhibitor of NOS II |
| 4-Methylpyridin-2-amine | Not specified | Higher than 40 | Less potent on human NOS II |
| Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | Not specified | Not available | Contains a piperidine ring |
Study on Anti-inflammatory Activity
A significant study investigated the effects of this compound on LPS-induced inflammation in rat models. The results indicated that administration of the compound significantly reduced plasma nitrate levels, demonstrating its efficacy as an anti-inflammatory agent .
In Vivo Efficacy
In vivo studies also highlighted the compound's selective inhibition of NOS II over other isoforms, showcasing a promising therapeutic index for conditions characterized by elevated NO levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
